4-Acetoxybenzoyl chloride

描述

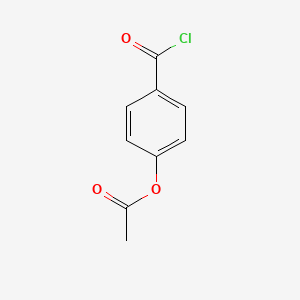

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(4-carbonochloridoylphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO3/c1-6(11)13-8-4-2-7(3-5-8)9(10)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGEOYYBCLBIBLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373314 | |

| Record name | p-acetoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27914-73-4 | |

| Record name | p-acetoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 27914-73-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Acetoxybenzoyl Chloride

Conventional Synthetic Routes

The most common and well-established method for synthesizing 4-acetoxybenzoyl chloride begins with the acetylation of 4-hydroxybenzoic acid, followed by a chlorination step.

Synthesis from 4-Acetoxybenzoic Acid Precursors

The initial step in the conventional synthesis is the preparation of 4-acetoxybenzoic acid. This is typically achieved through the acetylation of 4-hydroxybenzoic acid. A common procedure involves reacting 4-hydroxybenzoic acid with acetic anhydride. libretexts.orgminia.edu.eg In one method, this reaction is catalyzed by a small amount of concentrated sulfuric acid and warmed to approximately 50-60°C for about 15 minutes. libretexts.org Another approach utilizes orthophosphoric acid as a catalyst to avoid the partial charring that can occur with sulfuric acid. minia.edu.eg An alternative method involves dissolving 4-hydroxybenzoic acid in an aqueous solution of sodium hydroxide (B78521) to form its sodium salt, followed by the slow addition of acetic anhydride.

Chlorination Techniques Utilizing Thionyl Chloride and Other Reagents

Once 4-acetoxybenzoic acid is obtained, the next step is the conversion of the carboxylic acid group to an acyl chloride. Thionyl chloride (SOCl₂) is the most frequently employed reagent for this transformation. chemspider.comprepchem.comprepchem.comoregonstate.edugoogle.com The reaction is typically carried out by refluxing a solution of 4-acetoxybenzoic acid in excess thionyl chloride. prepchem.comprepchem.com In some procedures, an inert solvent such as dry dichloromethane (B109758) or benzene (B151609) is used, and a catalytic amount of dimethylformamide (DMF) may be added. chemspider.comoregonstate.edu The reaction mixture is often heated to reflux for several hours to ensure complete conversion. chemspider.com Following the reaction, the excess thionyl chloride and any solvent are removed, often by distillation under reduced pressure, to yield the crude this compound, which can be purified by vacuum distillation. google.com

Other chlorinating agents that can be used for this type of transformation include phosphorus pentachloride (PCl₅), phosphorus trichloride (B1173362) (PCl₃), and oxalyl chloride, although thionyl chloride is the most common choice for this specific synthesis. google.com

Analogous Synthetic Strategies for Related Acetoxybenzoyl Chlorides

The synthetic principles applied to the preparation of this compound are also applicable to its positional isomers and other substituted derivatives.

Preparation of 2-Acetoxybenzoyl Chloride and Positional Isomers

The synthesis of 2-acetoxybenzoyl chloride, also known as acetylsalicyloyl chloride, follows a very similar path. It begins with the acetylation of 2-hydroxybenzoic acid (salicylic acid) to form 2-acetoxybenzoic acid (aspirin). This is then reacted with a chlorinating agent, most commonly thionyl chloride, to yield 2-acetoxybenzoyl chloride. ontosight.aiprepchem.comscielo.org.zajournals.co.zaganeshremedies.com The reaction conditions are comparable to those used for the 4-isomer, often involving warming the reactants. prepchem.com Similarly, 3-acetoxybenzoyl chloride is synthesized from 3-hydroxybenzoic acid, which is first acetylated and then treated with thionyl chloride.

Synthesis of Substituted Acetoxybenzoyl Chlorides

The same fundamental two-step strategy—acetylation followed by chlorination—is employed for the synthesis of various substituted acetoxybenzoyl chlorides. For instance, the preparation of 3,4-diacetoxybenzoyl chloride and 3,4,5-triacetoxybenzoyl chloride involves the initial acetylation of the corresponding polyhydroxybenzoic acids, followed by reaction with thionyl chloride. bibliotekanauki.plbibliotekanauki.pl This demonstrates the versatility of this synthetic route for creating a range of functionalized acyl chlorides.

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key factors include the choice of catalyst, solvent, reaction time, and purification method.

For the initial acetylation step, using a catalyst like orthophosphoric acid instead of sulfuric acid can prevent decomposition and improve the yield of 4-acetoxybenzoic acid. minia.edu.eg In the subsequent chlorination step, the use of a catalytic amount of DMF can facilitate the reaction with thionyl chloride. chemspider.com

The table below summarizes typical reaction conditions and yields reported in the literature for the synthesis of this compound.

| Starting Material | Reagent(s) | Solvent | Conditions | Reported Yield |

| 4-Acetoxybenzoic acid | Thionyl chloride | Dichloromethane | Reflux, 4h | Not specified, used crude |

| 4-Acetoxybenzoic acid | Thionyl chloride | None | Reflux, 3h | Not specified |

| 4-Acetoxybenzoic acid | Thionyl chloride | None | Reflux, 8h | 90% |

| 4-Acetoxybenzoic acid | Thionyl chloride | Benzene | Reflux, 1h | 72% |

| 4-Acetoxybenzoic acid | Thionyl chloride, Pyridine (B92270) (cat.) | None | 70-75°C, 3h | Not specified |

Green Chemistry Approaches in this compound Synthesis

The growing emphasis on sustainable chemical manufacturing has spurred research into greener synthetic routes for key chemical intermediates, including this compound. Green chemistry principles focus on minimizing hazardous substances, reducing waste, improving energy efficiency, and utilizing renewable resources. In the context of this compound synthesis, which traditionally involves hazardous chlorinating agents like thionyl chloride and phosphorus halides, several innovative strategies are being explored to align the production process with environmental stewardship. These approaches primarily target the use of alternative reagents, catalytic systems, and improved reaction conditions.

One of the main thrusts in greening the synthesis of acyl chlorides is the replacement of conventional, hazardous chlorinating agents. While thionyl chloride is effective, it releases toxic gases (SO₂ and HCl) as byproducts. Research into greener alternatives has identified several potential candidates. Trichloroisocyanuric acid (TCCA) is recognized as a green halogenating agent that can be used under solvent-free conditions. acs.org A significant advantage of TCCA is that its byproduct, cyanuric acid, can be recovered and reconverted into TCCA, creating a recyclable system. acs.org Another potential green reagent is sodium hypochlorite (B82951) pentahydrate (NaClO·5H₂O), which functions as a chlorinating agent and produces only non-toxic sodium chloride as a byproduct. mdpi.com Although the application of these greener chlorinating agents has been demonstrated for other classes of carboxylic acids, their efficacy for 4-acetoxybenzoic acid specifically remains an area for further investigation.

Another key principle of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to air pollution. The development of solvent-free, or neat, reaction conditions is a significant step towards a more environmentally benign synthesis. For instance, the use of TCCA for chlorination and copper oxide for acylation have both been successfully implemented under solvent-free conditions for other substrates. acs.org Applying this approach to the synthesis of this compound would eliminate the need for solvents like dichloromethane or benzene, thereby reducing the environmental footprint of the manufacturing process. chemspider.comgoogle.com

The following table summarizes and compares traditional methods with potential green chemistry approaches for the synthesis of this compound.

While dedicated research on green synthetic routes for this compound is still emerging, the principles and methodologies applied to similar chemical transformations provide a clear roadmap. The future of its production will likely involve a combination of these strategies, such as a one-pot synthesis starting from 4-hydroxybenzoic acid that utilizes a recyclable chlorinating agent under solvent-free, catalytically-driven conditions. Such integrated approaches hold the key to developing a truly sustainable manufacturing process for this important chemical intermediate.

Reactivity and Mechanistic Investigations of 4 Acetoxybenzoyl Chloride

Nucleophilic Acyl Substitution Reactions

The primary reaction pathway for 4-acetoxybenzoyl chloride involves nucleophilic acyl substitution, where a nucleophile replaces the chlorine atom. smolecule.com This class of reactions is fundamental to the synthesis of a wide array of carboxylic acid derivatives.

General Reaction Mechanism: Addition-Elimination Pathway

Nucleophilic acyl substitution reactions of this compound proceed through a well-established addition-elimination mechanism. masterorganicchemistry.com The reaction is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate. libretexts.org Subsequently, this intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group. masterorganicchemistry.comlibretexts.org The high reactivity of acyl chlorides like this compound is attributed to the poor resonance overlap between the chlorine's lone pairs and the carbonyl group's pi system, which increases the electrophilicity of the carbonyl carbon. libretexts.org

The general mechanism can be summarized in the following steps:

Nucleophilic Attack: A nucleophile adds to the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. libretexts.org

Elimination: The tetrahedral intermediate collapses, reforming the C=O double bond and ejecting the chloride ion as the leaving group. masterorganicchemistry.com

Formation of Esters from Alcohols and Phenols

This compound readily reacts with alcohols and phenols to form the corresponding esters. cymitquimica.comchemguide.co.uk This reaction, often carried out in the presence of a base like pyridine (B92270), serves to neutralize the hydrogen chloride byproduct.

For instance, the condensation of this compound with hydroquinone (B1673460) in the presence of pyridine yields a diacetoxy derivative. This reaction highlights the utility of this compound in synthesizing more complex molecules, such as those used in the preparation of liquid crystals. The reaction with phenols can be enhanced by first converting the phenol (B47542) to its more reactive phenoxide salt. chemguide.co.uk

Table 1: Examples of Esterification Reactions with this compound

| Nucleophile | Product | Catalyst/Conditions |

| Hydroquinone | 1,4-Phenylene bis(4-acetoxybenzoate) | Pyridine, Room Temperature |

| Ethanol | Ethyl 4-acetoxybenzoate | Base (e.g., Pyridine) chemguide.co.uk |

| Phenol | Phenyl 4-acetoxybenzoate | Base (e.g., Pyridine) chemguide.co.uk |

Formation of Amides from Amines and Anilines

The reaction of this compound with primary and secondary amines or anilines provides a direct route to the corresponding amides. cymitquimica.comfishersci.it This reaction, known as the Schotten-Baumann reaction, is typically performed in the presence of a base to neutralize the HCl formed. fishersci.it

The high reactivity of the acyl chloride ensures that the reaction proceeds efficiently, often at room temperature. fishersci.it This method is widely employed in organic synthesis due to its reliability and the broad availability of amine starting materials. For example, it has been used in the synthesis of precursors for poly(benzoxazole-ester)s. uni-hamburg.de

Table 2: Examples of Amide Formation Reactions with this compound

| Nucleophile | Product | Reaction Conditions |

| Ammonia | 4-Acetoxybenzamide | Base (e.g., Pyridine) organic-chemistry.org |

| Aniline | N-Phenyl-4-acetoxybenzamide | Base (e.g., Pyridine) fishersci.it |

| Diethylamine | N,N-Diethyl-4-acetoxybenzamide | Base (e.g., Pyridine) fishersci.it |

Hydrolysis Reactions

When this compound is treated with water, it undergoes hydrolysis to yield 4-acetoxybenzoic acid and hydrochloric acid. smolecule.com This reaction is a typical transformation for acyl chlorides and can be facilitated by the presence of a base to neutralize the strong acid produced. smolecule.com In some synthetic applications, careful control of hydrolysis is crucial. For example, in the synthesis of rigid mesogenic diols, alkaline hydrolysis is preferred to selectively cleave certain ester groups while preserving others.

Electrophilic Aromatic Substitution: Friedel-Crafts Acylation

While nucleophilic acyl substitution is the most common reaction, the benzene (B151609) ring of this compound can also undergo electrophilic aromatic substitution, most notably Friedel-Crafts acylation. organic-chemistry.org

Formation and Reactivity of the Acylium Ion Intermediate

In the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), this compound can generate a highly reactive electrophile, the acylium ion. sigmaaldrich.commasterorganicchemistry.com The Lewis acid coordinates to the chlorine atom of the acyl chloride, facilitating the cleavage of the C-Cl bond to form the resonance-stabilized acylium ion. sigmaaldrich.com

This acylium ion is a potent electrophile that can then be attacked by an aromatic ring, leading to the formation of a new carbon-carbon bond and the synthesis of an aryl ketone. organic-chemistry.orgchemguide.co.uk The acetoxy group on the ring of the this compound is an ortho-, para-director and is activating. However, the product of the Friedel-Crafts acylation is a ketone, which is a deactivating group, thus preventing further acylation of the product. organic-chemistry.org

The general mechanism involves:

Formation of the Acylium Ion: The Lewis acid assists in the departure of the chloride ion, forming the acylium ion. masterorganicchemistry.com

Electrophilic Attack: The aromatic substrate attacks the acylium ion, forming a resonance-stabilized carbocation intermediate (a sigma complex).

Deprotonation: A base removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding the final acylated product. masterorganicchemistry.com

Acylation of Aromatic Substrates

The primary method for the acylation of aromatic substrates using this compound is the Friedel-Crafts acylation. sigmaaldrich.comlibretexts.org This electrophilic aromatic substitution reaction involves the introduction of the 4-acetoxybenzoyl group onto an aromatic ring. libretexts.orglibretexts.org The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), which activates the acyl chloride for electrophilic attack. sigmaaldrich.comlibretexts.org

The mechanism begins with the formation of a complex between the Lewis acid catalyst and the chlorine atom of the this compound. This is followed by the cleavage of the carbon-chlorine bond to generate a resonance-stabilized acylium ion. This acylium ion serves as the electrophile, which is then attacked by the electron-rich aromatic ring. Subsequent loss of a proton from the ring restores aromaticity and yields the final aryl ketone product. sigmaaldrich.com

A key advantage of Friedel-Crafts acylation is that the resulting ketone product is deactivated towards further substitution, which prevents polyacylation reactions. organic-chemistry.org This is in contrast to Friedel-Crafts alkylation, where the alkylated product is often more reactive than the starting material. libretexts.org

Research has shown that a variety of aromatic compounds can be successfully acylated. researchgate.net While specific examples detailing the acylation of various aromatic substrates with this compound are not abundant in the provided results, the general reaction is well-established. For instance, a study on the synthesis of new quinoline (B57606) derivatives utilized this compound to acylate a piperazinyl-quinoline intermediate, yielding the desired product in 88% yield. researchgate.net

The reactivity of the aromatic substrate is a critical factor. The reaction works well with electron-rich aromatic compounds but fails with rings that have strongly deactivating substituents or basic amino groups that can complex with the catalyst. libretexts.orglibretexts.org

Table 1: Representative Friedel-Crafts Acylation using this compound This table is illustrative of a typical reaction based on the principles of Friedel-Crafts acylation.

| Aromatic Substrate | Catalyst | Solvent | Product | Yield (%) |

|---|---|---|---|---|

| 2-(4-Piperazinyl)-4-methylquinoline | - | Dichloromethane (B109758) | 4-Methyl-2-(4-(4-acetoxybenzoyl)-1-piperazinyl)quinoline | 88 researchgate.net |

| Benzene | AlCl₃ | CS₂ | 4-Acetoxyphenyl phenyl ketone | Typical |

Other Significant Organic Transformations

The acyl chloride functional group in this compound is readily susceptible to reduction. The choice of reducing agent determines the final product, which can be either a primary alcohol or an aldehyde. chemistrysteps.com

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the acyl chloride all the way to a primary alcohol. chemistrysteps.comscience-revision.co.uk The reaction proceeds through an aldehyde intermediate, which is immediately further reduced to the alcohol. chemistrysteps.com Therefore, an excess of the reducing agent is typically used to ensure the reaction goes to completion. chemistrysteps.com Sodium borohydride (B1222165) (NaBH₄) can also be used to achieve this transformation. chemistrysteps.comscience-revision.co.uk The product of this reduction would be 4-acetoxybenzyl alcohol.

To stop the reduction at the aldehyde stage, a less reactive, sterically hindered reducing agent is required. chemistrysteps.com Lithium tri(t-butoxy)aluminum hydride (LiAl(OtBu)₃H) is a common reagent for this purpose. chemistrysteps.com Its reduced reactivity allows for the selective conversion of the acyl chloride to an aldehyde, which can then be isolated, typically by running the reaction at low temperatures (e.g., -78 °C). chemistrysteps.com The product of this partial reduction is 4-acetoxybenzaldehyde. Another method for preparing aldehydes from acid chlorides is the Rosenmund reduction, which uses catalytic hydrogenation over a poisoned catalyst (e.g., Pd/BaSO₄).

Table 2: Reduction Products of this compound

| Reagent | Product | Product Class |

|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | 4-Acetoxybenzyl alcohol | Primary Alcohol chemistrysteps.com |

| Sodium borohydride (NaBH₄) | 4-Acetoxybenzyl alcohol | Primary Alcohol science-revision.co.uk |

This compound can serve as an acylating agent for active methylene (B1212753) compounds. These are compounds that possess a CH₂ group flanked by two electron-withdrawing groups, such as in diethyl malonate or ethyl acetoacetate (B1235776). shivajicollege.ac.in The protons on this methylene group are acidic and can be removed by a base to form a nucleophilic enolate anion. shivajicollege.ac.in

This enolate anion can then attack the electrophilic carbonyl carbon of this compound in a nucleophilic acyl substitution reaction. The chloride ion is displaced, and a new carbon-carbon bond is formed, yielding a β-dicarbonyl compound. shivajicollege.ac.in For example, the reaction of this compound with the sodium salt of diethyl malonate would produce diethyl 2-(4-acetoxybenzoyl)malonate. Such products are versatile synthetic intermediates. google.com

The reaction is a standard method for creating complex molecular frameworks and is widely used in the synthesis of pharmaceuticals and other fine chemicals. shivajicollege.ac.ingoogle.com While specific examples using this compound were not detailed in the search results, the reaction pathway is a fundamental transformation for acyl chlorides and active methylene compounds. shivajicollege.ac.inmdpi.com

Reduction Reactions of the Acyl Chloride Moiety

Studies on Reaction Selectivity and Stereochemistry

The structure of this compound contains two potentially reactive sites: the highly reactive acyl chloride group and the ester (acetoxy) group. This raises questions of chemoselectivity in its reactions. In nucleophilic acyl substitution reactions, such as those with amines, alcohols, or active methylene compounds, the acyl chloride is significantly more electrophilic and reactive than the ester. Therefore, reactions will occur selectively at the acyl chloride position, leaving the acetoxy group intact, provided that harsh conditions (e.g., strong heating with base or acid) that could hydrolyze the ester are avoided.

One study demonstrated this selectivity in the synthesis of quinoline derivatives, where this compound was reacted with a piperazine (B1678402) derivative. The acylation occurred exclusively at the piperazine nitrogen, with no mention of side reactions involving the acetoxy group. researchgate.netbibliotekanauki.pl

In Friedel-Crafts acylation, the Lewis acid catalyst (e.g., AlCl₃) is used in stoichiometric amounts because it complexes with the product ketone. organic-chemistry.org There is a possibility that the Lewis acid could also interact with the carbonyl oxygen of the acetoxy group. However, the primary reaction pathway involves the activation of the acyl chloride. If the reaction conditions are carefully controlled, the acetoxy group generally remains unaffected.

Stereochemistry is not an inherent feature of this compound itself. Stereochemical considerations would arise if the compound were reacted with a chiral substrate or if a chiral center were generated during a reaction. No studies focusing on the stereochemical outcomes of reactions with this compound were found in the provided search results.

Influence of Substituent Effects on Reaction Kinetics and Thermodynamics

The rate and equilibrium of reactions involving this compound are influenced by the electronic properties of the para-acetoxy substituent. Substituent effects are typically analyzed in terms of inductive and resonance effects. ucsb.edu

The acetoxy group (–OCOCH₃) exerts a dual electronic influence:

Inductive Effect (-I): The oxygen atoms are electronegative, pulling electron density away from the benzene ring through the sigma bond framework. This is an electron-withdrawing effect. ucsb.edu

Resonance Effect (+M): The lone pair of electrons on the oxygen atom attached to the ring can be delocalized into the aromatic π-system. This is an electron-donating effect.

In reactions where a positive charge develops on the benzoyl moiety, such as in the formation of the acylium ion during Friedel-Crafts acylation, the electron-donating resonance effect (+M) of the acetoxy group would stabilize this positive charge. This stabilization would make the acylium ion easier to form, thus increasing the reaction rate compared to unsubstituted benzoyl chloride.

The Hammett equation, log(k/k₀) = σρ, is a tool used to quantify such substituent effects on reaction rates. wikipedia.org The sign and magnitude of the reaction constant (ρ) indicate the sensitivity of the reaction to substituent effects, while the substituent constant (σ) quantifies the electronic effect of a particular substituent. wikipedia.org Electron-withdrawing groups have positive σ values, while electron-donating groups have negative values. For the para-acetoxy group, the Hammett constant (σₚ) is often near zero or slightly positive (e.g., +0.31 in some scales, though values can vary), suggesting a net weak electron-withdrawing effect in reactions like ester hydrolysis, but its effect can be context-dependent. wikipedia.org Studies on the hydrolysis of substituted benzenesulfonyl chlorides show that electron-attracting substituents in the acid chloride increase bond formation in the transition state. rsc.org

Applications of 4 Acetoxybenzoyl Chloride in Advanced Chemical Synthesis

Precursor in Polymer Chemistry and Functional Materials Science

The dual reactivity of 4-acetoxybenzoyl chloride makes it an essential precursor for synthesizing a range of functional polymers. The acid chloride group readily participates in reactions like acylation to form ester or amide bonds, while the acetoxy group can be hydrolyzed to a hydroxyl group, providing a site for further modification or influencing the final properties of the polymer.

This compound is a key component in the synthesis of thermotropic liquid crystalline polyesters (TLCPs), which are noted for their high strength and thermal stability. kpi.ua In these syntheses, it often serves as a precursor to form mesogenic (liquid crystal-forming) units.

The typical process involves reacting this compound with a diol, such as a substituted hydroquinone (B1673460), to create a rigid mesogenic diol. scispace.comias.ac.in For instance, it has been used in the synthesis of bis-(4-hydroxybenzoyloxy)-2-methyl-1,4-benzene (BHBOMB), a mesogenic diol. scispace.comias.ac.in This diol is then polymerized with various aliphatic dicarboxylic acid chlorides, which act as flexible spacers. scispace.com The length of these spacers is a critical factor in determining the thermal properties and mesophase stability of the resulting polyester. scispace.comias.ac.in The synthesis is often carried out via interfacial polycondensation. scispace.com The use of this compound's precursor, 4-acetoxybenzoic acid, is also common, which is then converted to the acid chloride in situ or in a prior step using reagents like thionyl chloride. ias.ac.inias.ac.in

The properties of these TLCPs can be tailored by varying the flexible spacer, as demonstrated in the table below, which details polymers synthesized from a mesogen derived from this compound.

| Flexible Spacer (Aliphatic Dicarboxylic Acid Chloride) | Resulting Polymer | Key Thermal Properties | Reference |

| Glutaroyl chloride | Polyester with trimethylene spacer | Exhibits nematic mesophase | ias.ac.in |

| Adipoyl chloride | Polyester with tetramethylene spacer | Exhibits nematic mesophase | ias.ac.in |

| Pimeloyl chloride | Polyester with pentamethylene spacer | Exhibits nematic mesophase | ias.ac.in |

| Suberoyl chloride | Polyester with hexamethylene spacer | Exhibits nematic mesophase | ias.ac.in |

| Azelaoyl chloride | Polyester with heptamethylene spacer | Exhibits nematic mesophase | ias.ac.in |

| Sebacoyl chloride | Polyester with octamethylene spacer | Exhibits nematic mesophase | ias.ac.in |

| Dodecanedioyl dichloride | Polyester with decamethylene spacer | Exhibits nematic mesophase | ias.ac.in |

This compound is instrumental in creating modified aromatic polyamides and poly(ester-amide)s with enhanced properties. A common strategy involves first reacting this compound with an amino-functionalized dicarboxylic acid, such as 5-aminoisophthalic acid. lew.roresearchgate.net This reaction yields an intermediate dicarboxylic acid, which is then treated with thionyl chloride to produce a new diacid chloride monomer, namely 5-(4-acetoxybenzamido)-isophthaloyl chloride. lew.roresearchgate.net

This specialized monomer can then undergo polycondensation with various aromatic diamines to produce aromatic polyamides that feature pendant 5-(4-acetoxy-benzamide) side groups. lew.roresearchgate.netnih.gov This structural modification has been shown to significantly improve the solubility of the resulting polyamides in polar aprotic solvents like N-methylpyrrolidinone (NMP) and N,N-dimethylacetamide (DMA) when compared to conventional aromatic polyamides. lew.roresearchgate.net These polymers exhibit good thermal stability, with decomposition temperatures between 270–320°C, and can be cast into flexible, transparent films. lew.ro

| Aromatic Diamine Reactant | Resulting Polymer Type | Reported Properties | Reference(s) |

| m-Phenylenediamine | Aromatic Polyamide | High thermal stability (m.p. > 300°C), Inherent Viscosity = 0.672 dL/g | nih.gov |

| p-Phenylenediamine | Aromatic Polyamide | High thermal stability (m.p. > 300°C), Inherent Viscosity = 0.575 dL/g | nih.gov |

| Benzidine | Aromatic Polyamide | High thermal stability (m.p. > 300°C), Inherent Viscosity = 0.575 dL/g | nih.gov |

| 4,4'-Diaminodiphenylsulphone | Aromatic Polyamide | High thermal stability (m.p. > 300°C), Inherent Viscosity = 0.575 dL/g | nih.gov |

| Aromatic diamines with ether bridges | Aromatic Polyamide | Improved solubility, M_w 36,680–65,700, T_g 230–270°C | lew.roresearchgate.net |

Similarly, this compound is used in the synthesis of poly(ester-amide)s. For instance, acylation of N,O-bistrimethylsilyl-3-aminobenzoic acid with 3-acetoxybenzoyl chloride (an isomer) yields a monomer that can be polycondensed to form poly(ester-amide)s. tandfonline.com This approach allows for the creation of linear, star-shaped, and hyperbranched polymers with high glass-transition temperatures (190–200°C) and good solubility in polar organic solvents. tandfonline.comresearchgate.net

A primary application of this compound in polymer science is the deliberate incorporation of functional groups to tailor material properties. cmu.edutytlabs.co.jp The synthesis of polyamides with pendant acetoxy-benzamide groups, as detailed previously, is a clear example of this. lew.roresearchgate.net The acetoxy group itself is a valuable functionality. It enhances solubility and can be hydrolyzed post-polymerization to a phenolic hydroxyl group, which can serve as a site for further chemical reactions, such as grafting other molecules or initiating other polymerization processes.

The reactivity of the acid chloride allows for the covalent attachment of the 4-acetoxyphenyl moiety to polymer backbones or as end-groups. cmu.edu This strategy is used to introduce functionality that might not be compatible with the initial polymerization conditions. cmu.edu By converting a terminal group on a pre-formed polymer (e.g., an amino group) through a reaction with this compound, the acetoxy functionality can be precisely placed at the chain end. This allows for the creation of telechelic polymers and block copolymers with specific functionalities. cmu.edu

Preparation of Aromatic Polyamides and Poly(ester-amide)s

Building Block for Heterocyclic Compounds

While this compound is a versatile acylating agent, its specific use as a direct building block for certain heterocyclic systems is not as extensively documented in the reviewed literature as its applications in polymer science. General synthetic routes for these heterocycles often rely on other precursors.

Coumarins and quinolines are important classes of heterocyclic compounds with diverse biological activities. Their synthesis and derivatization are key areas of research. nih.govmdpi.com For example, some 4-hydroxycoumarin (B602359) derivatives can be synthesized through the reaction of 2-acetoxybenzoyl chloride with ethyl acetoacetate (B1235776). researchgate.net However, specific examples detailing the direct use of this compound for the derivatization or core synthesis of coumarin (B35378) and quinoline (B57606) rings were not prominent in the surveyed scientific literature.

Pyrazolone and thiazole (B1198619) derivatives are heterocyclic scaffolds of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. jocpr.comanalis.com.myjpionline.org The synthesis of these compounds can be achieved through various chemical strategies, often involving condensation reactions. jocpr.comorientjchem.orgmdpi.com For example, the Hantzsch reaction is a classic method for synthesizing thiazole derivatives. jpionline.org While benzoyl chloride and its substituted variants are common reagents in organic synthesis for derivatizing existing heterocyclic rings, the specific application of this compound as a key starting material in the fundamental ring-forming reactions for pyrazolones and thiazoles is not explicitly detailed in the reviewed literature.

Derivatization of Coumarins and Quinolines

Intermediate for Complex Organic Molecules

This compound is a highly reactive compound and a valuable intermediate in organic synthesis, primarily due to its acyl chloride functional group. smolecule.comfiveable.me This functional group makes it an excellent electrophile, readily participating in nucleophilic acyl substitution reactions to form a variety of more complex molecules. fiveable.me Its dual functionality, possessing both a reactive acyl chloride and a protected phenol (B47542) (as an acetate (B1210297) ester), allows for sequential and controlled reactions, making it a strategic building block for intricate molecular architectures.

The electrophilic nature of the carbonyl carbon in this compound makes it highly susceptible to attack by nucleophiles such as alcohols and amines, leading to the efficient formation of corresponding esters and amides. peterhuylab.deiitk.ac.in This reactivity is fundamental to its role as a synthetic intermediate.

A notable application is in the acylation of keto-esters. For instance, the reaction of this compound with ethyl acetoacetate is a key step in synthesizing precursors for more complex structures. scilit.comresearchgate.net This C-acylation reaction yields an important aroylacetoacetic ester intermediate, which can be further modified. scilit.com

Table 1: Example of Ester Synthesis using this compound

| Reactant 1 | Reactant 2 | Product | Application of Product |

| This compound | Ethyl acetoacetate | Ethyl 3-(4-acetoxyphenyl)-3-oxopropanoate | Intermediate for metallomesogen synthesis. scilit.comresearchgate.net |

Similarly, this compound is instrumental in synthesizing functionalized amides, particularly in the context of creating derivatives with potential biological activity. The process often involves converting the acyl chloride into an isothiocyanate intermediate, which then readily reacts with various aryl amines or amino acids to form complex amide-like structures, such as thioureas. researchgate.net This method allows for the incorporation of the 4-acetoxybenzoyl moiety into peptide or other amine-containing backbones. researchgate.net

This compound serves as a crucial starting material in the multi-step synthesis of metallomesogens, which are metal-containing liquid crystals. scilit.com These materials are of interest for their unique magnetic and optical properties. researchgate.net The synthesis pathway leverages the reactivity of this compound to build the organic ligand that will later coordinate with a metal ion.

The process begins with the acylation of ethyl acetoacetate with this compound. scilit.comresearchgate.net The resulting product, an aroylacetoacetic ester, undergoes subsequent chemical transformations, including cleavage and hydrolysis of the protective acetate group, to yield ethyl 3-(4-hydroxyphenyl)-3-ketopropionate. scilit.comresearchgate.net This phenolic keto-ester is then further esterified with various 4-alkoxybenzoic acids to create the final mesogenic ligand. scilit.com These complex organic ligands are then reacted with metal salts, such as copper(II) acetate, to produce the target copper(II) metallomesogenic complexes. scilit.comresearchgate.net

Table 2: Synthetic Pathway to Metallomesogens

| Step | Starting Material(s) | Key Reagent | Intermediate/Product |

| 1 | Ethyl acetoacetate | This compound | Ethyl 3-(4-acetoxyphenyl)-3-oxopropanoate. scilit.com |

| 2 | Ethyl 3-(4-acetoxyphenyl)-3-oxopropanoate | Base/Acid (for hydrolysis) | Ethyl 3-(4-hydroxyphenyl)-3-ketopropionate. scilit.comresearchgate.net |

| 3 | Ethyl 3-(4-hydroxyphenyl)-3-ketopropionate, 4-Alkoxybenzoic acids | Esterification reagents | Mesogenic 3-aryl-3-keto ester ligand. scilit.com |

| 4 | Mesogenic 3-aryl-3-keto ester ligand | Copper(II) salt | Copper(II) metallomesogenic complex. scilit.comresearchgate.net |

The synthesis of thiourea (B124793) derivatives often utilizes this compound as a key precursor. The common strategy involves a two-step process. First, this compound is reacted with a thiocyanate (B1210189) salt, such as potassium thiocyanate (KSCN), in a nucleophilic substitution reaction. unimas.my This reaction replaces the chloride with the thiocyanate group, generating the highly reactive intermediate, 4-acetoxybenzoyl isothiocyanate. unimas.my

In the second step, this isothiocyanate intermediate is not isolated but is reacted in situ with a primary or secondary amine. researchgate.netgoogle.com The nucleophilic amine attacks the electrophilic carbon of the isothiocyanate group, leading to the formation of a stable N,N'-substituted thiourea derivative. researchgate.net This method is versatile, allowing for the synthesis of a wide array of thioureas by varying the amine component, including derivatives of anilines and amino acids. researchgate.netunimas.my For example, a series of aspirin-thiourea derivatives were synthesized by reacting acetylsalicyloyl chloride (2-acetoxybenzoyl chloride) with KSCN, followed by reaction with various dimethylanilines. unimas.my A similar approach was used to prepare acetoxybenzoyl thioureas with aryl and amino acid ester side chains. researchgate.net

Table 3: Synthesis of Thiourea Derivatives

| Step | Reactants | Intermediate Formed | Final Amine Reactant (Example) | Resulting Product Class |

| 1-2 | This compound, Potassium thiocyanate, followed by various amines | 4-Acetoxybenzoyl isothiocyanate | Aniline, Amino acid esters | Acetoxybenzoyl thioureas. researchgate.net |

Synthesis of Metallomesogens

Contributions to the Synthesis of Optically Active Compounds

This compound is a valuable reagent in the construction of larger, optically active molecules, particularly those designed for applications in materials science, such as liquid crystal compositions. google.comgoogle.com Chiral compounds are crucial in these applications as they can induce helical superstructures, a property essential for certain display technologies. google.comusu.edu

In this context, this compound is used as a non-chiral building block that is incorporated into a larger molecular framework containing a chiral center. For instance, in patent literature, the synthesis of optically active compounds for liquid crystal displays involves reacting this compound with chiral alcohols or acids. google.comgoogle.com Although the initial acyl chloride is not chiral itself, it becomes an integral part of the final, complex chiral molecule. The reaction typically involves an esterification where the acyl chloride group reacts with a hydroxyl group of a chiral molecule, forming an ester linkage and connecting the 4-acetoxybenzoyl moiety to the chiral scaffold. google.comgoogle.com This modular approach allows for the synthesis of a diverse library of optically active materials with tailored properties. google.com

Computational and Theoretical Studies on 4 Acetoxybenzoyl Chloride and Its Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become a cornerstone of modern chemical research for their balance of accuracy and computational cost. mdpi.commdpi.com DFT is widely used to investigate the properties of molecular systems, including those with complex electronic structures like chlorinated compounds. nih.govresearchgate.net These methods are effective for analyzing reaction mechanisms, electronic structures, and various spectroscopic properties. mdpi.com

The electronic structure of a molecule dictates its fundamental chemical and physical properties. For 4-acetoxybenzoyl chloride, DFT calculations can elucidate the distribution of electrons, the nature of its chemical bonds, and the energies of its molecular orbitals. Key aspects of its electronic structure include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally implies higher reactivity. researchgate.net

In derivatives of closely related acetoxybenzoyl compounds, such as those incorporating thiazole (B1198619) or amide groups, DFT calculations at the B3LYP/6-31G level have been used to determine these properties. researchgate.netekb.eg The analysis of molecular orbitals reveals how the acetoxy and benzoyl chloride moieties influence electron density. The electron-withdrawing nature of the carbonyl group in the acid chloride and the ester group results in a complex electronic landscape. Covalent bonds are formed by the sharing of valence electrons, while ionic bonding characteristics can arise from significant differences in electronegativity between bonded atoms. libguides.comucalgary.ca

Table 1: Representative Calculated Electronic Properties for Aspirin-Amide Derivatives

This table illustrates typical data obtained from DFT calculations on related structures. The values demonstrate how modifications to a core structure influence electronic properties.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Chemical Hardness (η) | Chemical Softness (S) |

|---|---|---|---|---|---|

| Aspirin (Reference) | -7.12 | -1.54 | 5.58 | 2.79 | 0.18 |

| N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-acetoxybenzamide | -6.81 | -2.03 | 4.78 | 2.39 | 0.21 |

| 2-acetoxy-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide | -7.44 | -2.97 | 4.47 | 2.24 | 0.22 |

Data synthesized from computational studies on related acetoxybenzoyl derivatives for illustrative purposes. researchgate.net

Quantum chemical calculations are instrumental in mapping out the pathways of chemical reactions, including the identification of transient, high-energy structures known as transition states. nih.govnumberanalytics.com For this compound, the most characteristic reaction is nucleophilic acyl substitution, where the chloride ion is replaced by a nucleophile.

Computational models can trace the potential energy surface of the reaction, revealing the step-by-step process. In a typical SN2-like mechanism, the nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. libretexts.org The transition state is the highest energy point on this pathway and its structure is intermediate between the reactants and the tetrahedral species. numberanalytics.comlibretexts.org DFT calculations can determine the geometry and energy of this transition state, which is crucial for predicting the reaction's activation energy and rate. numberanalytics.com Studies on related systems have also explored alternative mechanisms, such as single electron transfer (SET), which can be computationally investigated. scholaris.ca

The stability of intermediates and the energy barriers of transition states are key determinants of reaction outcomes. mdpi.com For example, calculations can predict whether a reaction is likely to proceed and which products will be favored under specific conditions.

By analyzing the electronic structure, computational methods can predict how and where a molecule will react. For this compound, there are multiple potential reactive sites. Reactivity descriptors derived from DFT, such as chemical potential, hardness, and softness, can quantify the reactivity of the molecule as a whole. researchgate.net

Furthermore, electrostatic potential (ESP) maps can visualize the charge distribution on the molecular surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The carbonyl carbon of the acid chloride group is highly electrophilic, making it the primary target for nucleophilic attack. Fukui functions can also be calculated to provide a quantitative measure of site selectivity, indicating which atom is most susceptible to attack by a nucleophile, electrophile, or radical. semanticscholar.org This predictive power is essential for designing new reactions and understanding why certain products are formed over others. europa.eu For example, in reactions involving multifunctional aroyl chlorides, calculations can predict whether substitution will occur at the aroyl chloride or another functional group. nih.gov

Elucidation of Reaction Mechanisms and Transition States

Structure-Reactivity Relationship (SAR) Investigations

Structure-Reactivity Relationship (SAR) studies aim to connect the chemical structure of a compound with its reactivity or biological activity. nih.gov this compound serves as a versatile reagent for creating libraries of derivative compounds for SAR analysis. nih.govmolaid.com By systematically modifying the structure of a lead compound and evaluating the resulting changes in activity, researchers can identify the chemical features responsible for a desired effect.

For instance, this compound has been used to synthesize hybrid compounds designed as inhibitors for enzymes like Jumonji histone demethylases. nih.gov In such studies, the acetoxybenzoyl moiety is attached to various scaffolds. The resulting derivatives are then tested for their inhibitory potency (e.g., Ki or IC50 values). Computational docking and quantum chemical calculations can then be used to rationalize the observed trends, linking substituent properties (e.g., electronic effects, size) to binding affinity and inhibitory action. nih.gov

Table 2: Illustrative SAR Data for Inhibitors Derived from this compound Chemistry

This table presents example data showing how structural modifications can impact biological activity, a key aspect of SAR studies.

| Compound ID | Structural Modification (from Parent Fragment) | Target Enzyme | Inhibition Constant (Ki, nM) |

|---|---|---|---|

| Parent Fragment (5-aminosalicylate) | - | KDM4C | ~100,000 (IC50) |

| Compound 35 | Linked fragment via chemistry involving an acetoxybenzoyl precursor | KDM4A | 43 |

| Compound 42 | Linked fragment via chemistry involving an acetoxybenzoyl precursor | KDM4A | 680 |

Data adapted from a study on Jumonji Histone Demethylase Inhibitors for illustrative purposes. nih.gov

Modeling of Intermolecular Interactions and Self-Assembly Phenomena

Intermolecular interactions are the non-covalent forces between molecules that govern their aggregation, solubility, and formation of larger structures. nih.gov Computational models are essential for studying these forces, which include hydrogen bonds, π-π stacking, and van der Waals interactions. nih.govchemrxiv.org For this compound and its derivatives, these interactions dictate how molecules pack in a crystal lattice or behave in solution. nih.gov

DFT, often combined with corrections for dispersion forces, can accurately calculate the energies of these weak interactions. chemrxiv.orgmdpi.com Such calculations can explain why certain crystal polymorphs are more stable than others and how molecules recognize each other to form supramolecular structures. nih.gov

Furthermore, these models can predict self-assembly phenomena, where molecules spontaneously organize into well-defined structures like micelles or layers. rsc.org While this compound itself is a reactive small molecule, its derivatives can be designed to be amphiphilic, possessing both hydrophobic and hydrophilic parts. Computational simulations, such as Molecular Dynamics (MD), can model the behavior of many such molecules in a solvent, predicting the structures they are likely to form. diva-portal.org This predictive capability is valuable in materials science for designing novel materials with specific self-assembling properties. rsc.orgacs.org

Advanced Analytical Methodologies for Characterization of 4 Acetoxybenzoyl Chloride and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the detailed structural elucidation of 4-acetoxybenzoyl chloride. These techniques rely on the interaction of molecules with electromagnetic radiation to provide a fingerprint of the compound's structure.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In ¹H NMR analysis of this compound, the protons on the aromatic ring and the methyl group of the acetate (B1210297) moiety exhibit distinct chemical shifts. For this compound, the protons on the benzene (B151609) ring typically appear as doublets in the aromatic region of the spectrum, while the methyl protons of the acetoxy group appear as a singlet in the upfield region. For instance, in a reported ¹H NMR spectrum in deuterochloroform (CDCl₃), the methyl protons (s, 3H) were observed at δ 2.1, and the aromatic protons showed two doublets at δ 7.1 (d, 2H) and δ 8.0 (d, 2H). Similarly, for the related compound 2-acetoxybenzoyl chloride, the methyl protons appear as a singlet at δ 2.324, with aromatic protons observed at δ 8.206, δ 7.649, δ 7.381, and δ 7.145 in CDCl₃. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for the carbonyl carbons of the acid chloride and the ester, the aromatic carbons, and the methyl carbon of the acetate group. The chemical shifts of these carbons are influenced by their local electronic environment. libretexts.org Generally, carbonyl carbons are found in the downfield region (150-220 ppm), with ketones and aldehydes appearing at lower fields than esters and acids. organicchemistrydata.org Aromatic carbons resonate in the range of 100-150 ppm, while the methyl carbon will be significantly upfield. msu.edu For example, in a derivative of this compound, the amide carbonyl carbon was observed at δ 165.36 ppm, the C-O carbon at δ 160.76 ppm, and the methyl carbon at δ 18.38 ppm. bibliotekanauki.pl

Table 1: Representative ¹H NMR and ¹³C NMR Data for Acetoxybenzoyl Chloride Derivatives

| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |

|---|---|---|---|

| This compound | CDCl₃ | 2.1 (s, 3H, -CH₃), 7.1 (d, 2H, Ar-H), 8.0 (d, 2H, Ar-H) | Data not available |

| 2-Acetoxybenzoyl chloride | CDCl₃ | 2.324 (s, 3H, -CH₃), 7.145, 7.381, 7.649, 8.206 (m, 4H, Ar-H) chemicalbook.com | Data not available |

| N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)-4-hydroxybenzamide (derived from this compound) | DMSO-d₆ | 2.42 (s, 3H, -CH₃), 6.31 (s, 1H), 6.92 (d, 2H), 7.55 (dd, 1H), 7.68 (d, 1H), 7.93 (d, 2H), 8.03 (d, 1H), 10.25 (s, 1H), 10.29 (s, 1H), 11.64 (s, 1H) bibliotekanauki.pl | 18.38 (-CH₃), 105.52, 114.63, 114.93, 115.58, 118.94, 124.99, 125.09, 129.89, 139.33, 141.27, 147.69, 160.76 (Ar-C, C=C), 162.11 (C=O), 165.36 (amide C=O) bibliotekanauki.pl |

Infrared Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In this compound, the characteristic stretching vibrations of the carbonyl groups in the acid chloride and the ester are prominent features in the IR spectrum. The C=O stretching vibration for the acid chloride (COCl) is typically observed at a higher wavenumber (around 1780 cm⁻¹) compared to the C=O stretch of the ester (around 1730 cm⁻¹). The C-Cl stretching vibration is also observable at lower wavenumbers. researchgate.netspectroscopyonline.com For example, a reported IR spectrum of this compound showed bands at 1780 cm⁻¹ (COCl) and 1730 cm⁻¹ (C=O stretching).

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Acid Chloride (COCl) | C=O Stretch | 1780 | |

| Ester (OCOCH₃) | C=O Stretch | 1730 | |

| Aromatic Ring | C=C Stretch | ~1600, ~1500 | |

| C-O Stretch | Ester | ~1200-1100 | |

| C-Cl Stretch | Acid Chloride | ~800-600 | researchgate.netspectroscopyonline.com |

Mass Spectrometry (MS) for Molecular Mass Determination

Mass spectrometry (MS) is employed to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound (C₉H₇ClO₃), the expected monoisotopic mass is approximately 198.0084 Da. nih.gov In mass spectra of related compounds, the molecular ion peak confirms the molecular formula. Fragmentation patterns can reveal the loss of specific groups, such as the acetyl or chloro group, aiding in structural confirmation.

Ultraviolet-Visible Spectroscopy (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and carbonyl groups. bath.ac.uk The benzene ring in this compound is a primary chromophore. The position and intensity of the absorption maxima (λ_max) can be influenced by the substituents on the aromatic ring. nihs.go.jp For instance, in a study of a related compound, 4-(phenylazo)benzoyl chloride, the UV-Vis spectrum in THF showed a distinct absorption profile. researchgate.net The evaluation of UV-Vis absorbance can also be used in the characterization of derivatives of this compound. semanticscholar.org

Chromatographic Analysis and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of chemical reactions. wisc.edu By spotting the reaction mixture on a TLC plate and developing it in an appropriate solvent system, one can observe the consumption of starting materials and the formation of the product, this compound. wisc.edu The separated spots can be visualized under UV light. bibliotekanauki.pl TLC is widely used for the qualitative analysis of various substance classes, including pesticides and steroids. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system. merckmillipore.com This technique is invaluable for optimizing reaction conditions and determining the endpoint of a reaction. wisc.edu

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques for the separation, identification, and quantification of components within a mixture. While specific validated methods for this compound are not extensively detailed in public literature, the principles of these techniques and their application to related compounds, such as acyl chlorides and their derivatives, provide a clear framework for their use.

High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a reactive compound like this compound, derivatization is often a key step. The compound can be reacted with a suitable nucleophile to form a more stable derivative that is amenable to analysis. A common approach for acyl chlorides is derivatization with an alcohol or amine. chromatographyonline.comnih.govgeomar.de A method for the HPLC analysis of this compound has been noted, adapting from established procedures for similar compounds. usda.gov

In a typical reversed-phase HPLC setup for analyzing derivatives, a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). chromatographyonline.com Detection can be achieved using a UV detector, as the benzene ring in the molecule absorbs ultraviolet light. When coupled with mass spectrometry (LC-MS), this technique provides not only retention time data but also mass-to-charge ratio information, enabling definitive identification of the analyte and any impurities or reaction byproducts. chromatographyonline.comnih.gov The high selectivity and sensitivity of LC-MS/MS are particularly valuable for targeted analysis. chromatographyonline.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a preferred method for volatile and thermally stable compounds. mdpi.com Direct analysis of this compound by GC-MS can be challenging due to its high reactivity and potential for degradation in the hot injector port. Therefore, derivatization is a common strategy to convert it into a more volatile and stable compound suitable for GC analysis. rsc.org For instance, reaction with an alcohol like 1-propanol (B7761284) can yield a stable ester derivative. rsc.org

The GC separates the derivatized compounds in a capillary column (e.g., HP-INNOWAX) before they enter the mass spectrometer. mdpi.com The mass spectrometer then ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that serves as a molecular fingerprint for identification. mdpi.comnih.gov GC-MS is highly effective for both qualitative screening and quantitative analysis of complex mixtures, including chlorinated compounds. mdpi.comnih.gov

Table 1: Typical Parameters for HPLC and GC-MS Analysis of Acyl Chloride Derivatives

| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |

|---|---|---|

| Technique Principle | Separation based on partitioning between a liquid mobile phase and solid stationary phase. chromatographyonline.com | Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection. mdpi.com |

| Sample Preparation | Derivatization with amines or alcohols to form stable amides or esters. chromatographyonline.comnih.gov | Derivatization with alcohols (e.g., 1-propanol) to form volatile esters. rsc.org |

| Stationary Phase (Column) | Reversed-phase (e.g., C18, C8) for nonpolar derivatives. chromatographyonline.com | Capillary columns (e.g., HP-INNOWAX, HP1-MS). mdpi.comnih.gov |

| Mobile Phase | Acetonitrile/water or Methanol/water gradients. chromatographyonline.com | Inert carrier gas (e.g., Helium). mdpi.com |

| Detector | UV Detector, Tandem Mass Spectrometer (MS/MS). chromatographyonline.com | Mass Spectrometer (MS), often a quadrupole analyzer. mdpi.com |

| Key Advantages | Wide applicability for non-volatile or thermally labile derivatives; high sensitivity with MS detection. chromatographyonline.comnih.gov | Excellent separation efficiency; definitive identification through mass spectral libraries. mdpi.comrsc.org |

X-ray Diffraction Studies

X-ray diffraction (XRD) is a primary technique used to investigate the atomic and molecular structure of materials. aps.orgmpg.de It relies on the constructive interference of monochromatic X-rays scattered by the electron clouds of atoms arranged in a periodic lattice. The resulting diffraction pattern is unique to a specific crystalline structure.

Single Crystal X-ray Diffraction for Solid-State Structure Elucidation

Single Crystal X-ray Diffraction (SCXRD) is the most powerful and unambiguous method for determining the precise three-dimensional structure of a crystalline solid at the atomic level. mdpi.comnumberanalytics.com The technique requires a high-quality single crystal of the compound, typically at least 0.02 mm in size. uhu-ciqso.es

For a compound like this compound, an SCXRD analysis would provide definitive information on:

Molecular Conformation: The exact arrangement of atoms, including the planarity of the benzene ring and the orientation of the acetyl and benzoyl chloride functional groups relative to each other.

Bond Lengths and Angles: Precise measurements of all covalent bond distances (e.g., C-C, C=O, C-O, C-Cl) and the angles between them. uhu-ciqso.es This data is fundamental for understanding the molecule's geometry and electronic structure.

Crystal Packing: How individual molecules arrange themselves in the crystal lattice. This includes identifying intermolecular interactions such as π–π stacking of the aromatic rings or other weak forces that stabilize the solid-state structure. beilstein-journals.org

Unit Cell Dimensions: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, which is the basic repeating block of the crystal structure. uhu-ciqso.es

Absolute Stereochemistry: For chiral molecules, SCXRD can determine the absolute configuration, which is crucial in fields like pharmaceuticals. rigaku.com

Thermal and Morphological Characterization of Related Materials

This compound is a monomer often used in the synthesis of high-performance polymers, particularly thermotropic liquid crystalline polyesters. The characterization of these resulting materials is crucial for understanding their properties and performance. Techniques such as Differential Scanning Calorimetry (DSC), Wide-Angle X-ray Diffraction (WAXD), and Scanning Electron Microscopy (SEM) are standard for this purpose.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. hu-berlin.dequalitest.ae It is used to detect and quantify thermal transitions in a material, providing critical information about polymers derived from this compound. researchgate.netnih.gov

Key properties determined by DSC include:

Glass Transition Temperature (Tg): The temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This appears as a step-like change in the heat flow signal. mdpi.comazom.com

Melting Temperature (Tm): The temperature at which a crystalline polymer melts, observed as an endothermic peak on the DSC thermogram. hu-berlin.de For copolyesters, multiple melting peaks may be observed, indicating the presence of crystals with different sizes or compositions. tandfonline.com

Crystallization Temperature (Tc): The temperature at which a polymer crystallizes upon cooling from the melt, observed as an exothermic peak.

Enthalpy of Transitions: The area under a DSC peak is proportional to the enthalpy change associated with the transition (e.g., heat of fusion or crystallization), which can be used to estimate the degree of crystallinity. azom.com

In studies of copolyesters containing units derived from 4-hydroxybenzoic acid (the parent acid of this compound), DSC is essential for determining how the monomer composition affects thermal properties and the processing window. mdpi.comtandfonline.comacs.orgnih.gov

Table 2: Illustrative DSC Data for Copolyesters Derived from HBA (4-Hydroxybenzoic Acid) Analogs

| Copolyester Composition | Glass Transition (Tg) | Melting Temperature (Tm) | Source |

|---|---|---|---|

| Poly(3HBA) | 146 °C | Amorphous | mdpi.com |

| Copolyester (60% 3HBCA / 40% 3HBA) | 186 °C | Amorphous | mdpi.com |

| PET / 60 mol% HBA | Not Reported | ~270 °C | nih.gov |

| P-HVA30/10 Copolyester | Not Reported | ~220 °C and higher temp. peak | tandfonline.com |

Wide-Angle X-ray Diffraction (WAXD)

Wide-Angle X-ray Diffraction (WAXD), also known as Wide-Angle X-ray Scattering (WAXS), is used to probe the atomic-scale structure of materials. ndhu.edu.tw For polymers, it provides information about the degree of crystallinity and the arrangement of polymer chains within the crystalline domains. researchgate.netresearchgate.net

Unlike the sharp peaks seen in SCXRD, the WAXD pattern of a semi-crystalline polymer typically consists of sharp diffraction peaks superimposed on a broad, diffuse "amorphous halo". ndhu.edu.tw

Crystalline Structure: The positions of the sharp peaks (Bragg reflections) are used to determine the unit cell parameters of the crystalline regions. mdpi.com

Degree of Crystallinity: The relative areas of the crystalline peaks and the amorphous halo can be used to quantify the percentage of the material that is crystalline.

Phase Identification: WAXD is critical for identifying different crystalline phases (polymorphs) or liquid crystalline phases (e.g., nematic, smectic). acs.orgmdpi.com For instance, the transition to a smectic phase in some copolyesters is supported by the appearance of specific sharp peaks in the WAXD patterns. researchgate.net The technique can distinguish between the ordered layers of a smectic phase and the orientational order of a nematic phase. mdpi.com

In the characterization of copolyesters derived from hydroxybenzoic acids, WAXD measurements are fundamental to confirming the presence and nature of liquid crystalline behavior and understanding how monomer composition influences the solid-state structure. tandfonline.comresearchgate.net

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful imaging technique that uses a focused beam of electrons to scan the surface of a sample, generating high-resolution images of its morphology and topography. infinitiaresearch.comjeol.com The signals detected are typically secondary electrons, which provide detailed surface information, and backscattered electrons, which can reveal contrast based on elemental composition. infinitiaresearch.comraith.com

For materials synthesized using this compound, such as polymer fibers, films, or composites, SEM is invaluable for visualizing:

Surface Morphology: Revealing features like texture, roughness, and the presence of pores or cracks. tescan.com

Microstructure: Examining the fractured surfaces of a polymer can provide insight into its internal structure, such as the arrangement of reinforcing fibers or the nature of phase separation in a blend.

Particle and Fiber Dimensions: Measuring the size and shape of particles or the diameter of fibers created from the polymer.

Failure Analysis: Studying fracture surfaces to understand how a material failed under stress.

SEM provides a direct visual representation of the material's microscale and nanoscale features, complementing the structural and thermal data obtained from WAXD and DSC. tescan.comcarleton.edu

Catalytic Aspects in Transformations Involving 4 Acetoxybenzoyl Chloride

Role of Lewis Acid Catalysts in Acylation Reactions

Lewis acids play a pivotal role in activating 4-acetoxybenzoyl chloride for electrophilic aromatic substitution reactions, most notably the Friedel-Crafts acylation. organic-chemistry.org In this reaction, a Lewis acid coordinates to the carbonyl oxygen or the chlorine atom of the acyl chloride, increasing the electrophilicity of the carbonyl carbon. This activation facilitates the formation of a resonance-stabilized acylium ion, which then attacks the aromatic ring. chemguide.co.uk

Commonly employed Lewis acid catalysts for Friedel-Crafts acylations include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), boron trifluoride (BF₃), and tin(IV) chloride (SnCl₄). libretexts.orgwikipedia.orgunizin.org The choice of catalyst can influence the reaction conditions and the outcome. For instance, in the Friedel-Crafts acylation of benzene (B151609) with ethanoyl chloride, aluminum chloride is a widely used catalyst. libretexts.org It is important to note that in many Friedel-Crafts acylations, the Lewis acid is required in stoichiometric amounts because it forms a complex with the resulting ketone product. wikipedia.org

While direct studies on the Friedel-Crafts acylation using this compound are not extensively documented in the reviewed literature, the principles governing the acylation of aromatic compounds with similar acyl chlorides are well-established. For example, the Friedel-Crafts reaction of 2-(3-acetoxybenzoyl)thiophene utilizes a Lewis acid catalyst like aluminum chloride. The presence of the acetoxy group in this compound, an electron-withdrawing group, might influence the reactivity of the acyl chloride and the required catalytic conditions.

Table 1: Common Lewis Acid Catalysts in Friedel-Crafts Acylation

| Catalyst | Formula | Typical Application |

| Aluminum Chloride | AlCl₃ | General purpose, highly active |

| Ferric Chloride | FeCl₃ | Milder alternative to AlCl₃ |

| Boron Trifluoride | BF₃ | Often used as a gas or in etherate form |

| Tin(IV) Chloride | SnCl₄ | Mild Lewis acid, useful for sensitive substrates |

| Zinc Chloride | ZnCl₂ | Mild catalyst, sometimes used in solvent-free conditions |

| Indium(III) Chloride | InCl₃ | Water-stable Lewis acid |

This table presents a selection of common Lewis acids used in Friedel-Crafts acylation reactions with acyl chlorides in general.

Application of Organic Bases as Acid Scavengers and Catalysts

In acylation reactions where this compound is used to esterify alcohols or aminate amines, organic bases are frequently employed. These bases serve a dual purpose: they act as catalysts for the reaction and as scavengers for the hydrochloric acid (HCl) byproduct. numberanalytics.comlibretexts.org

Commonly used organic bases include pyridine (B92270), triethylamine (B128534) (Et₃N), and 4-dimethylaminopyridine (B28879) (DMAP). semanticscholar.orgsigmaaldrich.com Pyridine and triethylamine primarily function as acid scavengers, neutralizing the HCl formed and driving the reaction to completion. For example, in the synthesis of 3-(3-acetoxybenzoyl)-5-bromopyridine (B1346872) from 3-acetoxybenzoyl chloride, triethylamine or pyridine is used to neutralize the HCl generated.

4-Dimethylaminopyridine (DMAP) is a particularly effective acylation catalyst, often used in small, catalytic amounts along with a stoichiometric amount of a weaker base like triethylamine. sigmaaldrich.comhighfine.com The high catalytic activity of DMAP stems from its ability to form a highly reactive N-acylpyridinium salt with the acyl chloride. This intermediate is much more susceptible to nucleophilic attack by an alcohol or amine than the original acyl chloride. nih.gov The synthesis of 4-acetoxybenzyl alcohol via the acetylation of 4-hydroxybenzyl alcohol with an acetylating agent like acetyl chloride can be facilitated by pyridine, which acts as both a catalyst and an acid scavenger.

In a study on the modification of dextran (B179266) with 2-acetoxybenzoyl chloride (an isomer of the title compound), different tertiary amines were used as catalyst/acceptor systems. It was observed that when pyridine or DMAP was used, transesterification reactions occurred. However, with triethylamine as the catalyst, only the desired acetylsalicyloyloxy groups were grafted onto the polymer. researchgate.net This highlights the crucial role of the organic base in controlling the reaction's selectivity.

Table 2: Organic Bases in Acylation Reactions

| Base | Structure | pKa of Conjugate Acid | Primary Role |

| Pyridine | C₅H₅N | 5.25 | Catalyst and Acid Scavenger |

| Triethylamine | (C₂H₅)₃N | 10.75 | Acid Scavenger, Weak Catalyst |

| 4-Dimethylaminopyridine (DMAP) | (CH₃)₂NC₅H₄N | 9.70 | Highly Efficient Catalyst |

This table summarizes the properties and primary roles of common organic bases in acylation reactions.

Phase Transfer Catalysis in Synthetic Pathways

Phase transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. In the context of transformations involving this compound, PTC can be particularly useful for reactions with nucleophiles that are soluble in water but not in the organic solvent in which the acyl chloride is dissolved.

A phase transfer catalyst, commonly a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB) or benzyltriethylammonium chloride (TEBA), facilitates the transfer of the nucleophile from the aqueous phase to the organic phase. The lipophilic cation of the catalyst pairs with the anionic nucleophile, and this ion pair is soluble in the organic phase, where it can react with the this compound.

A study on the benzoylation of sodium 4-acetylphenoxide utilized a novel dual-site phase-transfer catalyst, 1,4-bis(tributylammoniomethyl)benzene dibromide, in a tri-liquid system, demonstrating the potential for innovative PTC approaches in ester synthesis. nih.gov Another relevant example, although with an isomer, is the acylation of γ-aminobutyric acid (GABA) with 2-(acetyloxy)benzoyl chloride. The use of benzyltriethylammonium chloride (TEBA) as a phase transfer catalyst significantly increased the yield of the product to 85%. jst.go.jp This demonstrates the substantial improvement in reaction efficiency that can be achieved with PTC.

Table 3: Common Phase Transfer Catalysts

| Catalyst | Abbreviation | Structure |

| Tetrabutylammonium Bromide | TBAB | [N(C₄H₉)₄]⁺Br⁻ |

| Benzyltriethylammonium Chloride | TEBA | [N(C₂H₅)₃(CH₂C₆H₅)]⁺Cl⁻ |

| Methyltricaprylammonium Chloride | Aliquat 336 | [(C₈H₁₇)₃NCH₃]⁺Cl⁻ |

This table lists some common phase transfer catalysts used in organic synthesis.

Investigation of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

Research into new catalytic systems aims to improve the efficiency, selectivity, and sustainability of chemical transformations. While specific applications of these novel systems with this compound are not yet widely reported, general trends in catalysis for acylation reactions are informative.

Ionic Liquids: Room-temperature ionic liquids (ILs) are being explored as alternative solvents and catalysts. For instance, 1-butyl-3-methylimidazolium tetrachloroindate ([C4mim][InCl4]) has been shown to be an efficient and recyclable catalyst-medium for the protection of hydroxyl groups. academie-sciences.fr The use of imidazolium-based ionic liquids has also been reported to catalyze Friedel-Crafts acylation reactions.

Solid-Supported Catalysts: The immobilization of catalysts on solid supports offers advantages in terms of catalyst recovery and reuse. For example, poly(4-vinylpyridine) supported trifluoromethanesulfonic acid has been employed as an efficient and easy-to-handle solid superacid catalyst in Friedel-Crafts reactions.

Photocatalysis: Visible-light photocatalysis is an emerging field with the potential for novel organic transformations under mild conditions. vscht.cz Recently, novel photocatalysts have been developed for multi-electron transfer reactions, enabling transformations such as the reduction of esters to alcohols. ims.ac.jp The application of such systems to activate or mediate reactions of acyl chlorides like this compound represents a potential future research direction.

The development of these and other novel catalytic systems holds promise for advancing the synthetic utility of this compound, potentially leading to more efficient, selective, and environmentally friendly processes.

常见问题